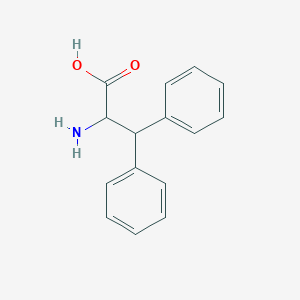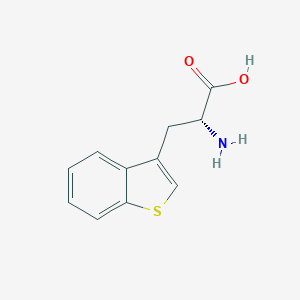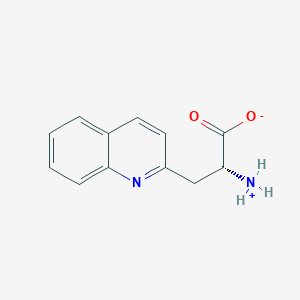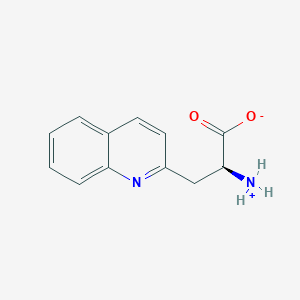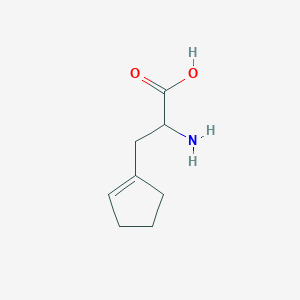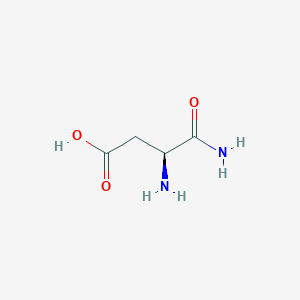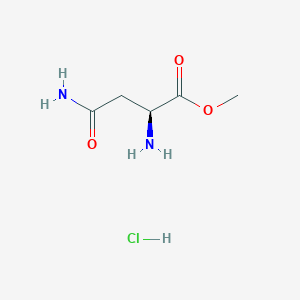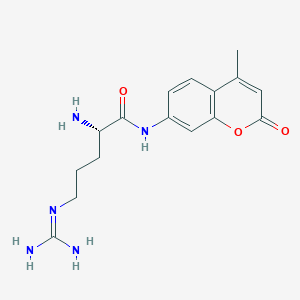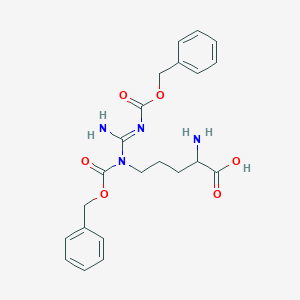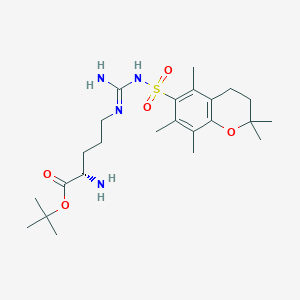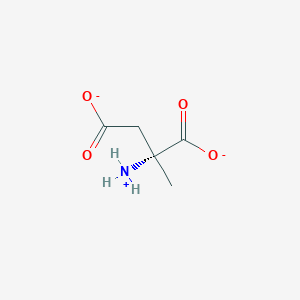
(R)-(-)-2-Amino-2-methylbutanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-2-Amino-2-methylbutanedioic acid is a chiral amino acid derivative. It is an enantiomer, meaning it has a non-superimposable mirror image. The compound is characterized by its specific spatial arrangement of atoms, which is crucial for its biological activity and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-Amino-2-methylbutanedioic acid typically involves the resolution of racemic mixtures. This can be achieved through various methods, including the use of chiral reagents to form diastereomeric salts, which can then be separated based on their differing physical properties . Another common method involves chromatographic techniques where a chiral stationary phase is used to separate the enantiomers .
Industrial Production Methods
Industrial production of ®-(-)-2-Amino-2-methylbutanedioic acid often employs biocatalysis, where enzymes are used to selectively produce the desired enantiomer. This method is preferred due to its high specificity and efficiency.
化学反应分析
Types of Reactions
®-(-)-2-Amino-2-methylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo group.
Reduction: Reducing agents can be used to convert the carboxyl groups into alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce alcohols.
科学研究应用
®-(-)-2-Amino-2-methylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in various metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-(-)-2-Amino-2-methylbutanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
(S)-(+)-2-Amino-2-methylbutanedioic acid: The enantiomer of ®-(-)-2-Amino-2-methylbutanedioic acid.
2-Amino-3-methylbutanoic acid: A structural isomer with different spatial arrangement of atoms.
Uniqueness
®-(-)-2-Amino-2-methylbutanedioic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it valuable in applications where enantioselectivity is crucial .
属性
CAS 编号 |
14603-76-0 |
|---|---|
分子式 |
C5H8NO4- |
分子量 |
146.12 g/mol |
IUPAC 名称 |
(2R)-2-azaniumyl-2-methylbutanedioate |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/p-1/t5-/m1/s1 |
InChI 键 |
CWAYDJFPMMUKOI-RXMQYKEDSA-M |
SMILES |
CC(CC(=O)O)(C(=O)O)N |
手性 SMILES |
C[C@@](CC(=O)[O-])(C(=O)[O-])[NH3+] |
规范 SMILES |
CC(CC(=O)[O-])(C(=O)[O-])[NH3+] |
同义词 |
ALPHA-METHYL-D-ASP; 14603-76-0; D-ASPARTICACID,2-METHYL-; (R)-(-)-2-AMINO-2-METHYLBUTANEDIOICACID; AmbotzHAA7540; A-METHYL-D-ASP; D-Asparticacid,2-methyl-,hydrochloride(1:1); AC1ODU4O; 2-Methyl-D-asparticacid; H-A-ME-D-ASP-OH; H-ALPHA-ME-D-ASP-OH; SCHEMBL1875520; CTK4C3558; (R)-A-METHYLASPARTICACID; MolPort-003-844-548; ZINC1655433; (R)-ALPHA-METHYLASPARTICACID; AB04906; (2R)-2-amino-2-methylbutanedioicacid; DB-018060; (2R)-2-AMINO-2-METHYLSUCCINICACID; FT-0634731; FT-0637111; (R)-2-AMINO-2-METHYLPROPANEDIOICACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



